

Synthesis and purification of Azo Rubine for lab use

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Compound of Interest

Compound Name: **Azo Rubine**

Cat. No.: **B12517646**

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An In-depth Technical Guide to the Laboratory Synthesis and Purification of **Azo Rubine**

Introduction

Azo Rubine, also known as Carmoisine, Acid Red 14, or C.I. Food Red 3, is a synthetic azo dye belonging to the family of naphthalenesulfonic acids.^{[1][2]} Its chemical structure features two naphthalene subunits connected by an azo group (–N=N–), which is responsible for its characteristic vibrant red color.^[2] As a disodium salt, **Azo Rubine** exhibits excellent solubility in water, making it a versatile colorant.^{[2][3]}

This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of **Azo Rubine**. The procedures outlined are intended for researchers, scientists, and professionals in chemistry and drug development who require a high-purity compound for experimental use.

Synthesis of Azo Rubine

The synthesis of **Azo Rubine** is a classic example of diazo coupling, a two-step process. First, an aromatic amine is converted into a diazonium salt. Second, this highly reactive salt is coupled with an activated aromatic compound. For **Azo Rubine**, the synthesis involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) followed by its coupling with 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid) under alkaline conditions.

Chemical Reaction

The overall reaction is as follows:

- Step 1: Diazotization of Naphthionic Acid $\text{C}_{10}\text{H}_6(\text{NH}_2)(\text{SO}_3\text{H}) + \text{NaNO}_2 + 2\text{HCl} \rightarrow [\text{C}_{10}\text{H}_6(\text{N}_2^+)(\text{SO}_3\text{H})]\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}$
- Step 2: Azo Coupling $[\text{C}_{10}\text{H}_6(\text{N}_2^+)(\text{SO}_3\text{H})]\text{Cl}^- + \text{C}_{10}\text{H}_6(\text{OH})(\text{SO}_3\text{H}) + 3\text{NaOH} \rightarrow \text{C}_{20}\text{H}_{12}\text{N}_2\text{Na}_2(\text{O}_7\text{S}_2) + \text{NaCl} + 3\text{H}_2\text{O}$

Reagents and Materials

Reagent/Material	Formula	Molar Mass (g/mol)	CAS Number	Notes
Naphthionic Acid	$\text{C}_{10}\text{H}_9\text{NO}_3\text{S}$	223.24	84-86-6	Starting amine. [4]
Sodium Nitrite	NaNO_2	69.00	7632-00-0	Diazotizing agent.
Hydrochloric Acid (conc.)	HCl	36.46	7647-01-0	For diazotization.
Neville-Winther Acid	$\text{C}_{10}\text{H}_8\text{O}_4\text{S}$	224.23	84-87-7	Coupling component.
Sodium Hydroxide	NaOH	40.00	1310-73-2	To dissolve coupling agent and maintain alkaline pH.
Sodium Chloride	NaCl	58.44	7647-14-5	For "salting out" the product.
Deionized Water	H_2O	18.02	7732-18-5	Solvent.
Ice	-	-	-	For temperature control.

Experimental Workflow: Synthesis

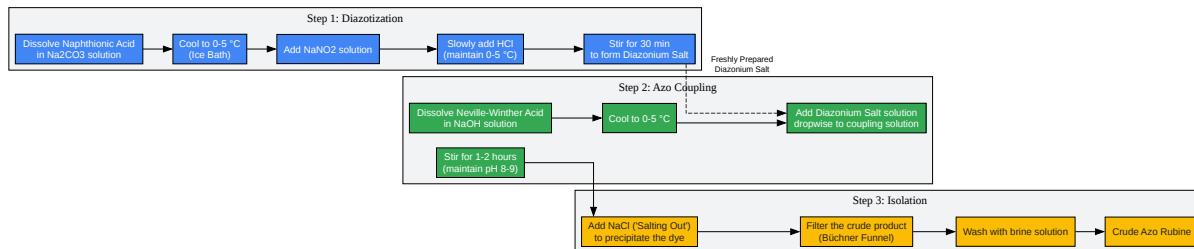
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Figure 1. Synthesis workflow for **Azo Rubine**.

Detailed Experimental Protocol: Synthesis

Part A: Diazotization of Naphthionic Acid

- In a 250 mL beaker, dissolve 5.6 g (0.025 mol) of naphthionic acid and 1.5 g of sodium carbonate in 50 mL of deionized water. Warm gently if necessary to achieve a clear solution.
- Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
- In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
- Add the cold sodium nitrite solution to the naphthionic acid solution.
- Slowly add 5 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not rise above 5 °C. Use a calibrated pH meter or indicator paper to check for the presence of excess nitrous acid.
- Continue stirring the mixture in the ice bath for 30 minutes. The resulting solution contains the freshly prepared diazonium salt.

Part B: Azo Coupling Reaction

- In a 500 mL beaker, dissolve 5.6 g (0.025 mol) of Neville-Winther acid in 50 mL of a 10% sodium hydroxide solution.

- Cool this solution to 0-5 °C in an ice-salt bath.
- Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the Neville-Winther acid solution.
- Maintain the temperature below 5 °C and ensure the pH of the mixture remains alkaline (pH 8-9). Add more 10% NaOH solution as needed.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A deep red precipitate of **Azo Rubine** will form.

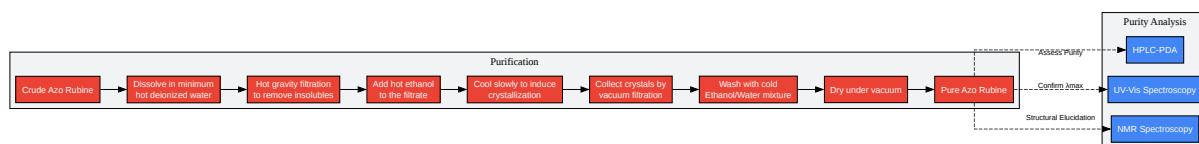
Part C: Isolation of Crude Product

- "Salt out" the dye by adding approximately 10-15 g of sodium chloride to the reaction mixture and stirring for 30 minutes to precipitate the product completely.
- Collect the crude **Azo Rubine** by vacuum filtration using a Büchner funnel.
- Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.
- Press the solid as dry as possible on the funnel. The resulting solid is the crude **Azo Rubine**.

Purification of Azo Rubine

The crude product contains impurities, including unreacted starting materials and inorganic salts. Recrystallization is a common and effective method for purifying azo dyes.^[5] Given **Azo Rubine**'s water solubility, recrystallization from a water/ethanol mixture is a suitable approach.

Experimental Workflow: Purification and Analysis



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*Figure 2. Purification and analysis workflow for **Azo Rubine**.*

Detailed Experimental Protocol: Purification

- Transfer the crude **Azo Rubine** to a beaker and add a minimal amount of hot deionized water to dissolve it completely.
- Perform a hot gravity filtration to remove any insoluble impurities.
- Heat the filtrate and add hot ethanol until the solution becomes slightly turbid, indicating the saturation point.
- Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture.
- Dry the purified **Azo Rubine** in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Purity Assessment

The identity and purity of the synthesized **Azo Rubine** should be confirmed using standard analytical techniques.^[6]

Parameter	Method	Expected Result	Reference
Purity	HPLC-PDA	≥ 95% (by area)	[3]
Appearance	Visual Inspection	Dark red to brown crystalline powder	[3][7]
λ _{max} (in Water)	UV-Vis Spectroscopy	514 - 518 nm	[7]
Solubility	-	Soluble in water, slightly soluble in ethanol	[2]
Structure	¹ H NMR, ¹³ C NMR	Spectra consistent with the structure of Azo Rubine	[6]

Analytical Methods

- High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is the preferred method for assessing purity.[8][9] A suitable method would involve a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
- UV-Visible Spectroscopy: A solution of the purified dye in deionized water should be analyzed to determine its maximum absorbance wavelength (λ_{max}), which is a characteristic property of the chromophore.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[6]

Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

- Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.
- Aromatic amines and azo compounds should be treated as potentially toxic and carcinogenic. Avoid inhalation and skin contact.
- Sodium nitrite is an oxidizing agent and is toxic if ingested.

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